

Total Synthesis of Ampelopsin G: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B14862432*

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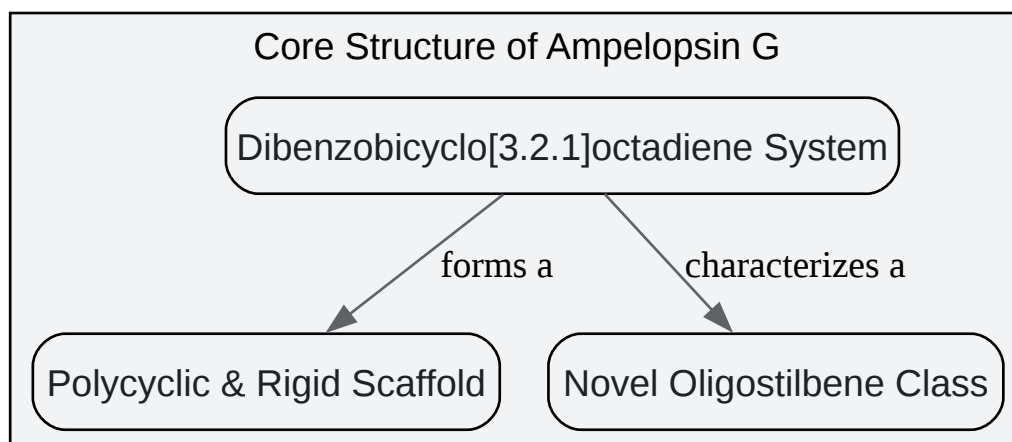
Executive Summary

A comprehensive review of the scientific literature indicates that a complete, step-by-step total synthesis of **Ampelopsin G** has not yet been published. **Ampelopsin G** is a novel oligostilbene, isolated from the roots of *Ampelopsis brevipedunculata* var. *hancei*, which features a structurally complex dibenzobicyclo[3.2.1]octadiene system.^[1]

This document provides detailed synthetic protocols and application notes for a closely related and structurally analogous compound, (±)-Ampelopsin F, the total synthesis of which has been successfully achieved.^{[2][3]} Additionally, a reported methodology for constructing the core dibenzobicyclo[3.2.1]octadienone scaffold of **Ampelopsin G** is presented.^[4] This information serves as a critical resource and a strategic guide for research groups aiming to accomplish the total synthesis of **Ampelopsin G**.

The Structural Framework of Ampelopsin G

Ampelopsin G is characterized by its unique and rigid dibenzobicyclo[3.2.1]octadiene core structure. This central scaffold is a key feature that defines its chemical properties and likely its biological activity.



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Caption: The core structural characteristics of **Ampelopsin G**.

Synthesis of the Core

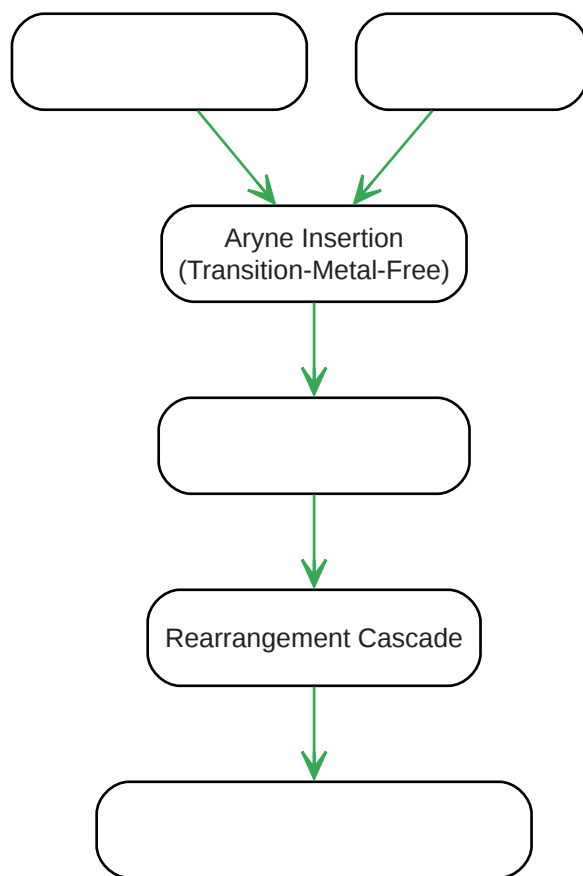
Dibenzobicyclo[3.2.1]octadienone Scaffold

A synthetic route to access the foundational dibenzobicyclo[3.2.1]octadienone scaffold has been developed, which could be adapted for the synthesis of **Ampelopsin G**. The method utilizes an aryne insertion reaction under transition-metal-free conditions, offering a mild and efficient approach to this complex core.^[4]

Experimental Protocol

- **Aryne Generation:** An appropriate aryne precursor is treated with a fluoride source or other suitable initiator in an anhydrous solvent (e.g., acetonitrile) to generate the reactive aryne intermediate in situ.
- **Cycloaddition:** A solution of a 2-keto-1,3-indandione derivative is added to the reaction mixture. The aryne undergoes an insertion reaction, which proceeds through the formation of a benzocyclobutane intermediate.
- **Rearrangement and Cyclization:** The intermediate undergoes a cascade of rearrangements, leading to the formation of the thermodynamically stable dibenzobicyclo[3.2.1]octadienone scaffold.

- Purification: The final product is isolated and purified using standard laboratory techniques, such as column chromatography on silica gel.



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Caption: Workflow for the synthesis of the core scaffold of **Ampelopsin G**.

Total Synthesis of (±)-Ampelopsin F

The total synthesis of (±)-Ampelopsin F, achieved by Scott A. Snyder's group in 2007, represents the most relevant blueprint for a potential synthesis of **Ampelopsin G**. The synthesis features a 12-step linear sequence and employs several powerful synthetic transformations.

Summary of Key Transformations and Yields

Step	Reaction Type	Reagents and Conditions	Yield (%)
1-2	Reduction & Bromination	1. NaBH ₄ , MeOH, 0 °C, 30 min 2. Pyr, PBr ₃ , 40 °C, 3 h	93
3	Allylic Bromination	NBS, CH ₂ Cl ₂ , 0 °C, 60 min	95
4	Horner-Wadsworth-Emmons	KHMDS, HP(O)(OEt) ₂ , THF, 0 °C to RT, 12.5 h	91
5	Intramolecular Cyclization	KOt-Bu, THF, -78 °C to RT, 13.5 h	98
6	Lithiation & Addition	n-BuLi, THF, -78 °C to RT, 5.5 h	71
7	Prins Reaction	TsOH, CH ₂ Cl ₂ , -50 °C to RT, 17.5 h	65
8	Epoxidation	mCPBA, NaHCO ₃ , CH ₂ Cl ₂ , 0 °C to RT, 3 h	78
9	Ramberg-Bäcklund Reaction	KOH, CCl ₄ , H ₂ O, t-BuOH, 80 °C, 12 h	52
10	Friedel-Crafts Alkylation	Br ₂ , CH ₂ Cl ₂ , -78 °C to RT, 4 h	53
11	Radical Debromination	AIBN, TMS ₃ SiH, PhMe, 100 °C, 8 h	89
12	Global Demethylation	BBr ₃ , CH ₂ Cl ₂ , 0 °C to RT, 19 h	90

Table based on data
from the 2007
synthesis by Scott A.
Snyder.

Detailed Protocols for Key Experiments

Step 7: Prins Reaction

- An oven-dried flask is charged with the diene substrate and anhydrous dichloromethane (CH_2Cl_2) under an inert atmosphere (Argon).
- The solution is cooled to $-50\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- p-Toluenesulfonic acid (TsOH) (0.2 equivalents) is added in one portion.
- The reaction mixture is allowed to slowly warm to room temperature and is stirred for 17.5 hours.
- The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- The organic layer is separated, and the aqueous layer is extracted with CH_2Cl_2 . The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to yield the desired bicyclic product (65% yield).

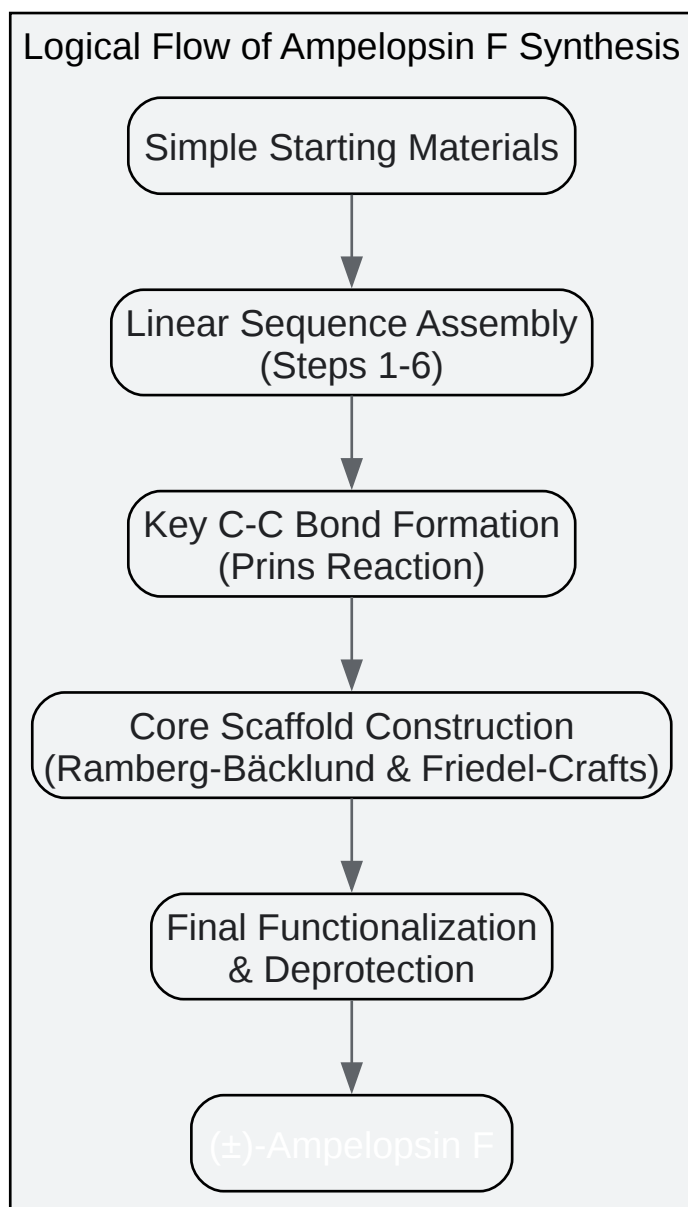
Step 9: Ramberg-Bäcklund Reaction

- To a solution of the epoxide substrate in a mixture of t-BuOH, CCl_4 , and H_2O is added powdered potassium hydroxide (KOH).
- The heterogeneous mixture is vigorously stirred and heated to $80\text{ }^\circ\text{C}$ for 12 hours.

- After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated.
- The resulting residue is purified by chromatography to afford the olefin product (52% yield).

Step 12: Global Demethylation

- The fully protected precursor is dissolved in anhydrous CH_2Cl_2 under an inert atmosphere and cooled to 0 °C.
- A solution of boron tribromide (BBr_3) in CH_2Cl_2 (excess, e.g., 1.2 equivalents per methyl ether) is added dropwise.
- The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 18 hours.
- The reaction is carefully quenched by the slow addition of methanol, followed by water.
- The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
- Purification by preparative HPLC or column chromatography yields the final natural product, (\pm)-Ampelopsin F (90% yield).



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Caption: A logical overview of the key stages in the total synthesis of (±)-Ampelopsin F.

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